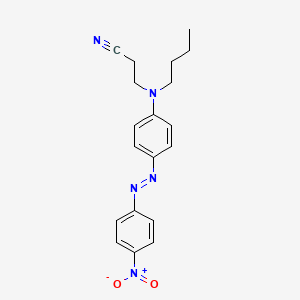

C.I. Disperse orange 33

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

69472-19-1 |

|---|---|

分子式 |

C19H21N5O2 |

分子量 |

351.4 g/mol |

IUPAC名 |

3-[N-butyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile |

InChI |

InChI=1S/C19H21N5O2/c1-2-3-14-23(15-4-13-20)18-9-5-16(6-10-18)21-22-17-7-11-19(12-8-17)24(25)26/h5-12H,2-4,14-15H2,1H3 |

InChIキー |

MVKMKUHSGHKEDT-UHFFFAOYSA-N |

正規SMILES |

CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |

他のCAS番号 |

69472-19-1 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of C.I. Disperse Orange 33

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for C.I. Disperse Orange 33 (CAS 61867-93-4), a monoazo disperse dye. The information compiled herein is based on established principles of azo dye chemistry and available literature on related compounds. This document is intended to serve as a valuable resource for professionals engaged in the research and development of dyes and other chromophoric molecules.

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the diazotization of 4-nitroaniline (B120555) followed by an azo coupling reaction with N-cyanoethyl-N-butylaniline.[1]

Chemical Pathway

The overall reaction scheme is as follows:

Step 1: Diazotization of 4-Nitroaniline

4-Nitroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl), to form the 4-nitrobenzenediazonium (B87018) salt. This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Step 2: Azo Coupling

The resulting 4-nitrobenzenediazonium salt is then coupled with N-cyanoethyl-N-butylaniline. The electron-rich aromatic ring of the coupling agent undergoes electrophilic substitution by the diazonium ion to form the final azo dye, this compound.

Experimental Protocol

The following protocol is a generalized procedure based on standard methods for the synthesis of azo disperse dyes.[2] Researchers should optimize these conditions for their specific laboratory settings.

1.2.1. Diazotization of 4-Nitroaniline

-

In a beaker, suspend 4-nitroaniline (1.0 equivalent) in a solution of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise to the amine suspension. The tip of the addition funnel or pipette should be kept below the surface of the liquid to prevent the escape of nitrous fumes.

-

Maintain the temperature strictly between 0 and 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

-

The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

1.2.2. Azo Coupling with N-cyanoethyl-N-butylaniline

-

In a separate beaker, dissolve N-cyanoethyl-N-butylaniline (1.0 equivalent) in a suitable solvent, such as glacial acetic acid or an aqueous acidic solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold 4-nitrobenzenediazonium salt solution to the solution of the coupling agent with vigorous stirring.

-

Maintain the temperature at 0-5 °C and the pH in the acidic range (typically pH 4-6, which can be adjusted with sodium acetate (B1210297) if necessary) to facilitate the coupling reaction.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours. The formation of a colored precipitate (red-light orange) indicates the formation of this compound.[1]

-

After the reaction is complete, collect the precipitated dye by vacuum filtration.

-

Wash the filter cake with cold water to remove any unreacted salts and acids.

-

Dry the crude product in a vacuum oven at a low temperature.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis of this compound, based on general azo dye synthesis protocols.

| Parameter | Value/Range | Notes |

| Diazotization | ||

| 4-Nitroaniline:HCl:NaNO₂ Molar Ratio | 1 : 2.5-3.0 : 1.0-1.1 | An excess of acid is used to maintain a low pH and ensure complete diazotization. A slight excess of sodium nitrite is often used. |

| Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt. |

| Reaction Time | 30 - 60 minutes | After addition of sodium nitrite. |

| Azo Coupling | ||

| Diazonium Salt:Coupling Agent Molar Ratio | 1 : 1 | Typically a stoichiometric ratio is used. |

| Temperature | 0 - 5 °C | To control the reaction rate and minimize side reactions. |

| pH | 4 - 6 | Optimal pH for the coupling of diazonium salts with amino-containing compounds. |

| Reaction Time | 1 - 2 hours |

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and inorganic salts, thereby achieving the desired color strength and fastness properties. The primary methods for purifying disperse dyes are recrystallization and column chromatography.

References

Technical Guide: Solubility Characteristics of C.I. Disperse Orange 33 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Orange 33, a fluorescent monoazo dye. Due to a lack of publicly available quantitative solubility data for this compound in various organic solvents, this document presents an illustrative solubility profile based on typical characteristics of disperse dyes of similar chemical structure. Furthermore, this guide details a robust experimental protocol for determining the solubility of disperse dyes in organic solvents using the flask shake method coupled with UV-Vis spectrophotometry. This information is intended to serve as a valuable resource for researchers and professionals working with this dye in applications ranging from textile dyeing to potentially specialized areas of drug development and material science.

Introduction to this compound

This compound is an orange fluorescent dye belonging to the monoazo class of colorants.[1][2] Its chemical formula is C₁₉H₂₁N₅O₂ and its CAS number is 69472-19-1.[1][2] Disperse dyes are characterized by their low water solubility and their ability to be finely dispersed in an aqueous medium to dye hydrophobic fibers.[3] Their solubility in organic solvents, however, can vary significantly depending on the solvent's polarity and the specific chemical structure of the dye molecule. Understanding these solubility characteristics is crucial for a variety of applications, including the preparation of dyeing baths, the development of new formulations, and for assessing the environmental fate and toxicological profile of the compound.

Illustrative Solubility Profile of this compound

| Solvent | Chemical Class | Illustrative Solubility (g/L) at 25°C | Expected Solubility Trend |

| Acetone | Ketone | 1.5 | Soluble |

| Ethanol | Alcohol | 0.8 | Soluble |

| Toluene | Aromatic Hydrocarbon | 0.5 | Soluble |

| Methanol | Alcohol | 0.3 | Slightly Soluble |

| Chloroform | Chlorinated Hydrocarbon | 0.2 | Very Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 0.1 | Slightly Soluble |

| Hexane | Aliphatic Hydrocarbon | < 0.01 | Insoluble |

Note: The data presented in this table is illustrative and intended to provide a general guideline. Actual solubility values should be determined experimentally using the protocol outlined in the following section.

Experimental Protocol: Determination of Solubility via Flask Shake Method

The flask shake method is a widely accepted technique for determining the equilibrium solubility of a solute in a solvent.[4][5][6][7][8] This protocol outlines the procedure for determining the solubility of this compound in an organic solvent of interest, followed by quantification using UV-Vis spectrophotometry.

Materials and Equipment

-

This compound (powder)

-

Selected organic solvents (analytical grade)

-

Erlenmeyer flasks with stoppers

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature water bath or incubator

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or glass, depending on the solvent)

Experimental Workflow

Caption: Workflow for determining dye solubility.

Detailed Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to an Erlenmeyer flask containing a known volume of the selected organic solvent. The amount of dye should be sufficient to ensure that undissolved solids remain after equilibration.

-

Equilibration: Tightly stopper the flask and place it in a constant temperature bath on an orbital shaker or with a magnetic stirrer. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure that the solvent is fully saturated with the dye. The temperature should be controlled and recorded.

-

Separation of Undissolved Solid: After equilibration, remove the flask from the shaker and allow the undissolved dye to settle. To separate the saturated solution from the solid particles, centrifuge an aliquot of the suspension. Carefully collect the supernatant and filter it through a solvent-compatible syringe filter (0.45 µm) to remove any remaining fine particles.

-

Quantification of Dissolved Dye:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

UV-Vis Spectrophotometer Setup: Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning a standard solution across a range of wavelengths.

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Measurement: Dilute the filtered, saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.[9]

-

-

Calculation of Solubility: Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of the dye in the diluted solution. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in the tested solvent at the specified temperature.

Signaling Pathways and Logical Relationships

In the context of dye solubility determination, there are no biological signaling pathways directly involved. However, the logical relationship between key experimental parameters and the final solubility measurement can be visualized.

Caption: Factors influencing dye solubility measurement.

Conclusion

This technical guide has provided an overview of the solubility characteristics of this compound. While quantitative data remains to be experimentally determined and published, the provided illustrative profile and detailed experimental protocol offer a solid foundation for researchers. The flask shake method combined with UV-Vis spectrophotometry is a reliable approach for obtaining accurate solubility data, which is essential for the effective application of this dye in various scientific and industrial fields. Careful control of experimental parameters, particularly temperature, is critical for achieving reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. science.valenciacollege.edu [science.valenciacollege.edu]

In-depth Technical Guide: Thermal Degradation and Stability of C.I. Disperse Orange 33

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature with specific experimental data on the thermal degradation and stability of C.I. Disperse Orange 33 is limited. This guide provides a comprehensive overview of the expected thermal behavior of this compound based on its chemical structure and data from studies on structurally similar monoazo disperse dyes. The experimental protocols and data presented herein are representative examples from the broader class of azo dyes and should be adapted and verified for this compound.

Introduction

This compound is a monoazo disperse dye with the molecular formula C₁₉H₂₁N₅O₂.[1][2] As a member of the extensive azo dye family, its thermal stability is a critical parameter, particularly in applications involving high temperatures such as textile dyeing of polyester (B1180765) fabrics and in the safety assessment of consumer products.[3] Understanding the thermal degradation pathways and stability profile of this compound is essential for predicting its behavior during processing, ensuring product quality, and evaluating its environmental and health impact.

The thermal decomposition of azo dyes typically involves the cleavage of the azo bond (-N=N-) and other susceptible chemical bonds within the molecule, which can lead to the formation of various aromatic compounds.[4][5] The stability of the dye is influenced by the nature and position of substituent groups on the aromatic rings.

Expected Thermal Stability and Degradation Profile

Based on the analysis of similar azo dyes, the thermal degradation of this compound is expected to proceed in a multi-stage process when analyzed by thermogravimetric analysis (TGA). The presence of a nitro group, an electron-withdrawing substituent, may influence the degradation mechanism.[5]

Data Presentation

The following tables summarize representative quantitative data from thermal analysis of analogous azo disperse dyes. Note: This data is not specific to this compound and should be used as a general guideline.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for Monoazo Disperse Dyes

| Parameter | Temperature Range (°C) | Atmosphere | Heating Rate (°C/min) | Observations |

| Onset of Decomposition (T_onset) | 200 - 290 | Inert (N₂) or Oxidative (Air) | 10 - 20 | Initial weight loss, often attributed to the cleavage of the azo bond. |

| Maximum Decomposition Temperature (T_max) | 250 - 400 | Inert (N₂) or Oxidative (Air) | 10 - 20 | The temperature at which the rate of weight loss is highest. |

| Final Decomposition Temperature (T_final) | 400 - 600 | Inert (N₂) or Oxidative (Air) | 10 - 20 | The temperature at which major weight loss is complete. |

| Residual Mass (%) | 10 - 40 | Inert (N₂) | 20 | The amount of char residue remaining at the end of the experiment. |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for Monoazo Disperse Dyes

| Thermal Event | Temperature (°C) | Atmosphere | Heating Rate (°C/min) | Enthalpy Change (ΔH) (J/g) |

| Melting Point (T_m) | 150 - 250 | Inert (N₂) | 10 | Endothermic |

| Exothermic Decomposition | 250 - 400 | Inert (N₂) or Oxidative (Air) | 10 | Exothermic |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from studies on azo dyes and should be optimized for the specific analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the dye by measuring weight loss as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the this compound powder (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Instrumentation: A thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of 600-800 °C.

-

Heating Rate: A linear heating rate, typically 10 °C/min or 20 °C/min, is applied.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, usually an inert gas like nitrogen or an oxidative gas like air, with a constant flow rate (e.g., 50-100 mL/min).

-

-

Data Analysis: The TGA curve (weight % vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the dye (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation: A differential scanning calorimeter is used.

-

Experimental Conditions:

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature to a temperature beyond the decomposition point at a constant rate.

-

Heating Rate: A typical heating rate is 10 °C/min.

-

Atmosphere: The experiment is performed under an inert atmosphere, such as nitrogen, with a consistent purge gas flow.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak areas are integrated to determine the enthalpy changes (ΔH).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of the dye.

Methodology:

-

Sample Preparation: A very small amount of the dye (microgram to low milligram range) is placed in a pyrolysis sample holder.

-

Instrumentation: A pyrolyzer is directly coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 500 °C, 700 °C) in an inert atmosphere (helium). The pyrolysis products are swept directly into the GC column.

-

Gas Chromatography: The volatile fragments are separated on a capillary column (e.g., HP-5MS) with a programmed temperature ramp.

-

Mass Spectrometry: The separated compounds are ionized (typically by electron impact) and detected by a mass spectrometer, which provides mass spectra for identification.

-

-

Data Analysis: The individual peaks in the chromatogram are identified by comparing their mass spectra with a spectral library (e.g., NIST).

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the thermal analysis of this compound.

Postulated Thermal Degradation Pathway

Caption: A postulated thermal degradation pathway for a typical monoazo disperse dye.

References

- 1. Analysis of pyrolysis component variations in three azo compounds using headspace gas chromatography-mass spectrometry (HS-GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of C.I. Disperse Orange 33

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

C.I. Disperse Orange 33, with the CAS number 61867-93-4, belongs to the single azo class of dyes.[1] Its chemical structure is derived from the diazo coupling of 4-nitrobenzenamine with N-cyanoethyl-N-butylaniline.[1] The molecular formula of this compound is C₁₉H₂₁N₅O₂ and it has a molecular weight of 351.40 g/mol .[1] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. This chromophore is responsible for their color and also dictates their photophysical and photochemical behavior. Understanding these properties is crucial for applications ranging from textile dyeing to materials science and potentially in the realm of drug development, for instance, in photodynamic therapy or as photosensitive agents.

Photophysical Properties

The photophysical properties of a dye describe the processes that occur following the absorption of light, without any chemical change to the molecule. These include electronic absorption, fluorescence, and phosphorescence.

2.1. Electronic Absorption

Azo dyes typically exhibit strong absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These absorptions are attributed to π → π* and n → π* electronic transitions within the conjugated system of the molecule. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment.

Table 1: Expected Photophysical Properties of this compound

| Property | Expected Value/Range | Notes |

| λmax (Absorption) | 400 - 500 nm | The primary visible absorption band is expected in this range, characteristic of the orange color. The exact wavelength will be influenced by solvent polarity. A weaker absorption band may be present in the UV region. |

| Molar Extinction Coefficient (ε) | 10,000 - 40,000 M-1cm-1 | Azo dyes typically have high molar absorptivity for the main π → π* transition. |

| λem (Emission) | 500 - 650 nm | Fluorescence emission, if any, is expected at a longer wavelength than the absorption maximum (Stokes shift). Many azo dyes are weakly or non-fluorescent due to efficient non-radiative decay pathways. |

| Fluorescence Quantum Yield (ΦF) | < 0.1 | The quantum yield of fluorescence for azo dyes is generally low due to competing processes like photoisomerization and intersystem crossing. |

| Fluorescence Lifetime (τF) | 1 - 10 ns | The excited state lifetime is expected to be in the nanosecond range for fluorescent azo dyes. |

2.2. Fluorescence

Upon absorption of a photon, the molecule is promoted to an excited electronic state. Fluorescence is the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). While many organic dyes are highly fluorescent, azo dyes often exhibit very low fluorescence quantum yields. This is primarily due to two competing non-radiative deactivation pathways:

-

Trans-cis photoisomerization: The azo bond can undergo isomerization from the more stable trans form to the cis form upon photoexcitation. This process is often a very efficient relaxation pathway, quenching fluorescence.

-

Intersystem crossing: The excited singlet state can convert to a triplet state (T₁), which can then decay non-radiatively or, in some cases, phosphoresce.

Photochemical Properties

The photochemical properties of a dye relate to the chemical changes it undergoes upon exposure to light. For azo dyes, the most significant photochemical process is photodegradation.

3.1. Photodegradation

The photostability of a dye is a critical parameter for many applications. Azo dyes can be susceptible to photodegradation, leading to a loss of color (photofading). The degradation mechanism can be complex and is influenced by the dye's structure, the substrate it is on, and the presence of oxygen and other reactive species.

The photodegradation of azo dyes can proceed through several pathways, including:

-

Photooxidation: In the presence of oxygen, the excited dye molecule can generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) or superoxide (B77818) radicals (O₂⁻•). These highly reactive species can then attack the dye molecule, leading to its degradation.

-

Photoreduction: The azo bond can be reduced, leading to the cleavage of the molecule into smaller aromatic amines.

-

Direct photolysis: The energy of the absorbed photon can be sufficient to directly break chemical bonds within the dye molecule.

The degradation products of azo dyes can be colorless and may have different toxicological profiles than the parent dye.

Experimental Protocols

To determine the specific photophysical and photochemical properties of this compound, a series of standard experimental techniques would be employed.

4.1. UV-Visible Absorption Spectroscopy

This is the fundamental technique to determine the electronic absorption properties.

-

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε).

-

Methodology:

-

Prepare a series of solutions of this compound of known concentrations in a suitable solvent (e.g., ethanol, acetonitrile, or a solvent system relevant to its application).

-

Record the absorption spectrum of each solution using a dual-beam UV-Visible spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

-

A solvent blank is used as a reference.

-

The λmax is identified as the wavelength of maximum absorbance.

-

The molar extinction coefficient is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

4.2. Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectrum, quantum yield, and lifetime.

-

Objective: To determine the emission maximum (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF).

-

Methodology for Emission Spectrum:

-

Prepare a dilute solution of the dye in a suitable solvent.

-

Excite the sample at its absorption maximum (λmax) using a spectrofluorometer.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

-

Methodology for Relative Quantum Yield:

-

Select a standard dye with a known quantum yield that absorbs and emits in a similar spectral region.

-

Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.

-

Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.

-

The quantum yield of the sample (ΦF,sample) is calculated using the equation: ΦF,sample = ΦF,standard × (msample / mstandard) × (η2sample / η2standard) where m is the slope of the plot and η is the refractive index of the solvent.

-

-

Methodology for Fluorescence Lifetime:

-

The fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

The sample is excited with a pulsed light source (e.g., a laser diode or a picosecond laser).

-

The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

A histogram of these delay times gives the fluorescence decay curve, which can be fitted to an exponential function to determine the lifetime.

-

4.3. Photodegradation Studies

These experiments assess the stability of the dye under illumination.

-

Objective: To determine the rate and mechanism of photodegradation.

-

Methodology:

-

Prepare a solution of this compound in a suitable solvent or on a relevant substrate.

-

Expose the sample to a light source of known spectral output and intensity (e.g., a xenon lamp with appropriate filters).

-

At regular time intervals, monitor the change in the absorption spectrum of the dye. The decrease in the absorbance at λmax is used to determine the degradation kinetics.

-

To investigate the mechanism, the experiment can be repeated in the presence of specific quenchers for reactive oxygen species (e.g., sodium azide (B81097) for singlet oxygen, isopropanol (B130326) for hydroxyl radicals) or under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen-mediated pathways.

-

The degradation products can be identified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

Visualizations

5.1. Logical Workflow for Photophysical Characterization

Caption: Workflow for the photophysical characterization of a dye.

5.2. Generalized Photodegradation Pathway of an Azo Dye

Caption: A simplified model for the photodegradation of azo dyes.

Conclusion

While specific, quantitative photophysical and photochemical data for this compound are not prevalent in the accessible scientific literature, this guide provides a robust framework for its characterization. Based on the known properties of similar azo dyes, it is expected to exhibit strong absorption in the visible region and likely undergo photodegradation through oxidative or reductive pathways. The detailed experimental protocols provided herein offer a clear roadmap for researchers to determine the precise photophysical and photochemical parameters of this compound. Such data would be invaluable for optimizing its use in existing applications and exploring its potential in novel fields.

References

An In-Depth Technical Guide on the Toxicological and Ecotoxicological Profile of C.I. Disperse Orange 33

Introduction: C.I. Disperse Orange 33 is a monoazo disperse dye used in the textile industry for coloring synthetic fibers. Due to a notable lack of specific toxicological and ecotoxicological data for this compound in publicly available literature and regulatory databases, this guide employs a read-across approach. This method utilizes data from the dye's precursor chemicals, 4-nitrobenzenamine and N-cyanoethyl-N-butylaniline, to infer the potential hazards of the final dye product. Azo dyes can metabolically break down into their constituent aromatic amines, making the toxicology of the precursors highly relevant.

Toxicological Data

The toxicological profile of this compound is extrapolated from its precursors. Azo dyes, as a class, are known for potential health effects, including skin sensitization and, in some cases, genotoxicity and carcinogenicity upon metabolic cleavage of the azo bond into component aromatic amines.

Table 1: Summary of Acute Toxicological Data for Precursors of this compound

| Chemical Name | CAS Number | Test Species | Route | Endpoint | Value | Reference |

| 4-Nitrobenzenamine | 100-01-6 | Rat | Oral | LD50 | 750 mg/kg | [1][2] |

| 4-Nitrobenzenamine | 100-01-6 | Rat | Dermal | LD50 | >7940 mg/kg | [1] |

| N-cyanoethyl-N-butylaniline | 61852-40-2 | - | Oral | - | Harmful if swallowed (Classification) | [3] |

| N-cyanoethyl-N-butylaniline | 61852-40-2 | - | Dermal | - | Harmful in contact with skin (Classification) | [3] |

| N-cyanoethyl-N-butylaniline | 61852-40-2 | - | Inhalation | - | Harmful if inhaled (Classification) | [3] |

Table 2: Summary of Other Toxicological Endpoints for Precursors of this compound

| Chemical Name | Endpoint | Result | Classification/Remarks | Reference |

| 4-Nitrobenzenamine | Skin Irritation | Not irritating | - | [4] |

| 4-Nitrobenzenamine | Eye Irritation | Mildly irritating | - | [5] |

| 4-Nitrobenzenamine | Skin Sensitization | No evidence of skin sensitization | - | [4] |

| 4-Nitrobenzenamine | Genotoxicity | Genotoxic in vitro, but not in vivo | Induces mutations in bacteria and is clastogenic in mammalian cells in vitro. | [6] |

| 4-Nitrobenzenamine | Carcinogenicity | Not carcinogenic in rats. Increased incidence of haemangiosarcomas in male mice. | Classified as Carcinogen Category 3B by the German Commission. | [6] |

| 4-Nitrobenzenamine | Specific Target Organ Toxicity (Repeated Exposure) | May cause effects on the blood, resulting in the formation of methaemoglobin. | Effects on kidney, liver, and spleen also noted in subchronic studies. | [4][5][7] |

| N-cyanoethyl-N-butylaniline | Skin Irritation | Causes skin irritation | GHS Category 2 | [3] |

| N-cyanoethyl-N-butylaniline | Eye Irritation | Causes serious eye irritation | GHS Category 2 | [3] |

| N-cyanoethyl-N-butylaniline | Genotoxicity | No information available | - | |

| N-cyanoethyl-N-butylaniline | Carcinogenicity | No information available | - |

Ecotoxicological Data

The potential environmental effects of this compound are estimated based on the ecotoxicity of its precursors. Azo dyes are generally of concern due to their persistence and the potential toxicity of their breakdown products in aquatic environments.

Table 3: Summary of Ecotoxicological Data for Precursors of this compound

| Chemical Name | CAS Number | Test Species | Duration | Endpoint | Value | Reference |

| 4-Nitrobenzenamine | 100-01-6 | - | - | - | Harmful to aquatic organisms. | [1][5] |

| N-cyanoethyl-N-butylaniline | 61852-40-2 | - | - | - | No information available. |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following represents a generalized protocol for a key toxicological test relevant to azo dyes.

Bacterial Reverse Mutation Test (Ames Test)

This test is a standard method for evaluating the mutagenic potential of a chemical.

Objective: To assess the potential of a substance to induce gene mutations in bacterial strains. For azo dyes, this test is often performed with and without a reductive metabolic activation step (S9 mix) to simulate mammalian metabolism and cleavage of the azo bond.

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA).

Methodology:

-

Preparation: The test substance is dissolved in a suitable solvent (e.g., DMSO).

-

Metabolic Activation: The test is conducted with and without a liver S9 fraction from Aroclor- or phenobarbital-induced rodents to provide metabolic activation.

-

Exposure: The bacterial tester strains are exposed to various concentrations of the test substance, both with and without the S9 mix.

-

Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid (e.g., histidine for Salmonella) that the specific tester strain requires for growth. The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have mutated and can now grow without the essential amino acid) is counted for each plate.

-

Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase exceeds a predefined threshold (typically a two- to three-fold increase).

Visualizations

Signaling Pathways and Logical Relationships

The primary toxicological concern for azo dyes is their potential for metabolic reduction to form aromatic amines, which can be carcinogenic. The following diagram illustrates this general pathway.

Caption: Generalized metabolic activation pathway of azo dyes.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the genotoxicity of a textile dye using an in vitro method like the Ames test.

Caption: Generalized workflow for a bacterial reverse mutation (Ames) test.

References

- 1. fishersci.com [fishersci.com]

- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. N-(2-Cyanoethyl)-N-butylaniline, 25ML | Labscoop [labscoop.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. ICSC 0308 - 4-NITROANILINE [inchem.org]

- 6. zora.uzh.ch [zora.uzh.ch]

- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

Navigating the Spectral Maze: A Technical Guide to C.I. Disperse Orange 33

An in-depth examination of the chemical identity, properties, and synthesis of C.I. Disperse Orange 33 for researchers, scientists, and drug development professionals.

Introduction

This compound is a monoazo disperse dye, a class of synthetic organic colorants known for their application in dyeing synthetic fibers. This technical guide provides a verified chemical profile of this compound, including its CAS number and molecular formula, alongside available physicochemical data. It is crucial to distinguish this compound from the more extensively documented C.I. Disperse Orange 3, as these are distinct chemical entities with different molecular structures and properties. This document will focus on this compound while providing comparative data for C.I. Disperse Orange 3 to aid in clear identification and prevent experimental ambiguity.

Chemical Identification and Properties

Accurate identification of chemical compounds is paramount in research and development. The following tables summarize the key identifiers and physicochemical properties of this compound. For comparative purposes, the corresponding data for C.I. Disperse Orange 3 are also presented.

Table 1: Core Chemical Identifiers

| Compound Name | C.I. Generic Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Disperse Orange 33 | 69472-19-1, 61867-93-4[1][2] | C₁₉H₂₁N₅O₂[1] | 351.40[1] |

| C.I. Disperse Orange 3 | Disperse Orange 3 | 730-40-5[3][4] | C₁₂H₁₀N₄O₂[3][4] | 242.23[3][4] |

Table 2: Physicochemical Properties

| Property | This compound | C.I. Disperse Orange 3 |

| Appearance | Red-light orange[1] | Orange, yellow-light red powder[3][4] |

| Melting Point | Not available | 210-220 °C[3][4] |

| Solubility | Not available | Soluble in ethanol, acetone, toluene[3][4] |

| Application | Dyeing of synthetic fibers | Dyeing of polyester, acetic acid fiber, nylon 66, and acrylic fiber; plastic shading[3][4] |

Synthesis and Experimental Protocols

The synthesis of azo dyes typically involves diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component.

Manufacturing Method of this compound

The synthesis of this compound is achieved through the diazotization of 4-nitrobenzenamine and subsequent coupling with N-cyanoethyl-N-butylaniline.[1]

Illustrative Experimental Protocol: Synthesis of C.I. Disperse Orange 3

Materials:

-

4-Nitrobenzenamine (p-nitroaniline)

-

Aniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfonic acid (used as a temporary protecting group)

Procedure:

-

Diazotization: 4-Nitrobenzenamine is diazotized in an acidic medium (e.g., hydrochloric acid) with sodium nitrite at a low temperature (typically 0-5 °C) to form the corresponding diazonium salt.

-

Coupling: The diazonium salt is then coupled with aniline, which has been protected with a sulfonic acid group.

-

Hydrolysis: The resulting intermediate is treated with a sodium hydroxide solution and heated to hydrolyze and remove the sulfonic acid group, yielding C.I. Disperse Orange 3.[3][5]

Analytical Methodologies

The analysis of disperse dyes in various matrices, such as textiles and environmental samples, is crucial for quality control and safety assessment. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common analytical techniques employed for the identification and quantification of these dyes.[6][7] A standard method for the analysis of disperse dyes in textiles is DIN 54231, which utilizes HPLC or thin-layer chromatography (TLC) with UV, mass spectrometry, or densitometry detection.[7]

Diagrams and Workflows

Synthesis Workflow for this compound

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthesis pathway of this compound.

General Analytical Workflow for Disperse Dyes in Textiles

This diagram outlines a typical workflow for the analysis of disperse dyes in textile samples.

Caption: General workflow for textile dye analysis.

Conclusion

This compound is a distinct chemical entity within the family of azo disperse dyes. This guide has provided the verified CAS number, molecular formula, and a summary of its known properties and synthesis method. The provided comparative data with C.I. Disperse Orange 3 underscores the importance of precise chemical identification in research and industrial applications. For professionals in drug development, the potential for skin sensitization, a known hazard for some azo dyes, warrants careful consideration in any application where human contact is a possibility. Further research is needed to fully characterize the physicochemical and toxicological profile of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. DISPERSE ORANGE 3 | 730-40-5 [chemicalbook.com]

- 5. DISPERSE ORANGE 3 synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. lcms.labrulez.com [lcms.labrulez.com]

The Advent and Advancement of Monoazo Disperse Dyes: A Technical Guide Focused on C.I. Disperse Orange 33

For Researchers, Scientists, and Drug Development Professionals

The mid-20th century witnessed a revolution in the textile industry with the advent of synthetic fibers, most notably polyester (B1180765). These new materials, characterized by their hydrophobicity and crystalline structure, posed a significant challenge to traditional dyeing methods. This technical guide delves into the historical development of monoazo disperse dyes, a class of colorants specifically engineered to overcome these challenges, with a focused exploration of the widely used dye, C.I. Disperse Orange 33.

Historical Context: The Need for a New Class of Dyes

The rise of polyester and other synthetic fibers in the post-war era created a pressing need for dyes that could effectively color these non-polar materials. Existing water-soluble dyes, designed for natural fibers like cotton and wool, proved ineffective as they had little to no affinity for the hydrophobic polyester matrix. This technological gap spurred intensive research into non-ionic, sparingly water-soluble dyes that could be applied as a fine dispersion, leading to the development of disperse dyes. Early monoazo disperse dyes were among the first to be commercialized, offering a cost-effective and relatively simple route to a wide palette of colors.

The evolution of these dyes has been driven by the continuous demand for improved properties, such as higher light fastness, better sublimation fastness (resistance to color loss at high temperatures during processing), and enhanced color strength. This has led to the synthesis of a vast array of monoazo disperse dyes with tailored molecular structures.

The Chemistry of Monoazo Disperse Dyes: Synthesis and Structure

The fundamental chemistry underlying the synthesis of monoazo disperse dyes is a two-step process that has been a cornerstone of industrial organic synthesis for over a century: diazotization and azo coupling.[1]

Step 1: Diazotization

This reaction converts a primary aromatic amine, known as the diazo component, into a highly reactive diazonium salt. The reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid.

Step 2: Azo Coupling

The resulting diazonium salt is then reacted with an electron-rich aromatic compound, the coupling component, to form the azo dye. The position of the azo group (-N=N-) on the aromatic rings of the diazo and coupling components is a critical determinant of the dye's color and properties.

A prime example of a commercially significant monoazo disperse dye is This compound . Its synthesis involves the diazotization of 4-nitroaniline (B120555) (the diazo component) and subsequent coupling with N-cyanoethyl-N-butylaniline (the coupling component).[2]

Physicochemical and Fastness Properties

The performance of a disperse dye is dictated by its physicochemical properties and its fastness on the target substrate. Key parameters include melting point, molar extinction coefficient (a measure of color strength), and various fastness ratings. The following tables summarize these properties for this compound and a selection of other monoazo disperse dyes derived from 4-nitroaniline, illustrating the impact of different coupling components.

| Dye | Diazo Component | Coupling Component | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Color |

| This compound | 4-Nitroaniline | N-cyanoethyl-N-butylaniline | C₁₉H₂₁N₅O₂ | 351.40 | - | - | Red-light orange |

| 4-[(4-nitrophenyl)azo]-1-naphthol | 4-Nitroaniline | 1-Naphthol | C₁₆H₁₁N₃O₃ | 293 | 261 | 87.60 | Maroon red |

| 1-[(4-nitrophenyl)azo]naphthalene-2-ol | 4-Nitroaniline | 2-Naphthol | C₁₆H₁₁N₃O₃ | 293 | 243 | 64.20 | Black |

| 5-[(4-nitrophenyl)azo]salicylic acid | 4-Nitroaniline | Salicylic acid | C₁₃H₉N₃O₅ | 287 | 294 | 67.90 | Yellow |

| 4-[(4-nitrophenyl)azo]phenol | 4-Nitroaniline | Phenol | C₁₂H₉N₃O₃ | 243 | 172 | 47.30 | Green |

Data compiled from multiple sources.[1][2]

| Dye | Light Fastness | Washing Fastness | Perspiration Fastness | Ironing Fastness |

| This compound | 5-6 | 4-5 | 5 | 4-5 |

| 4-[(4-nitrophenyl)azo]-1-naphthol | - | Good | - | - |

| 1-[(4-nitrophenyl)azo]naphthalene-2-ol | - | Good | - | - |

| 5-[(4-nitrophenyl)azo]salicylic acid | - | Good | - | - |

| 4-[(4-nitrophenyl)azo]phenol | - | Good | - | - |

Fastness ratings are on a scale of 1 to 5 (or 8 for light fastness), with higher numbers indicating better fastness. Data for this compound from World Dye Variety.[2] Data for other dyes is qualitative as reported in the source.[1]

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involved in the synthesis and application of monoazo disperse dyes like this compound.

Synthesis of this compound

3.1.1. Diazotization of 4-Nitroaniline

-

In a beaker, dissolve a specific molar equivalent of 4-nitroaniline in concentrated hydrochloric acid.

-

Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution to the cooled 4-nitroaniline solution, ensuring the temperature remains between 0-5 °C.

-

Continue stirring for an additional 30 minutes at this temperature to ensure the completion of the diazotization reaction. The resulting solution contains the 4-nitrobenzenediazonium (B87018) chloride.

3.1.2. Synthesis of the Coupling Component: N-cyanoethyl-N-butylaniline

The coupling component, N-cyanoethyl-N-butylaniline, is synthesized via the cyanoethylation of N-butylaniline with acrylonitrile.

3.1.3. Azo Coupling

-

Dissolve a molar equivalent of N-cyanoethyl-N-butylaniline in a suitable solvent.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.

-

The precipitated dye is then collected by filtration, washed thoroughly with water to remove any unreacted starting materials and acids, and then dried.

Dyeing of Polyester Fabric

-

A dye bath is prepared containing the disperse dye, a dispersing agent, and acetic acid to maintain a slightly acidic pH (typically 4.5-5.5).

-

The polyester fabric is introduced into the dye bath.

-

The temperature of the dye bath is gradually raised to 130 °C under pressure.

-

Dyeing is continued at this temperature for 60-90 minutes to allow for the diffusion of the dye molecules into the polyester fibers.

-

After dyeing, the fabric is rinsed, and a reduction clearing process is carried out using a solution of sodium hydroxide (B78521) and sodium hydrosulfite to remove any unfixed dye from the fiber surface.

-

Finally, the fabric is washed and dried.

Fastness Testing

-

Light Fastness: The dyed fabric is exposed to a standardized artificial light source that mimics sunlight for a specified period. The degree of fading is then assessed by comparing the exposed sample to an unexposed sample against a standard grey scale.

-

Washing Fastness: The dyed fabric is washed with a standard soap or detergent solution under controlled conditions of temperature and time. The change in color of the fabric and the staining of adjacent undyed fabrics are evaluated using grey scales.

-

Perspiration Fastness: The dyed fabric is treated with artificial perspiration solutions (both acidic and alkaline) and subjected to a controlled temperature and pressure. The change in color and staining of adjacent fabrics are then assessed.

-

Ironing Fastness: The dyed fabric is ironed at a specified temperature, and any change in color is evaluated.

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Synthesis pathway of this compound.

Caption: Experimental workflow for the synthesis of a monoazo disperse dye.

Caption: Logical evolution of monoazo disperse dyes.

Conclusion

The development of monoazo disperse dyes was a pivotal moment in the history of synthetic colorants, enabling the vibrant coloration of polyester and other synthetic fibers. The chemistry of diazotization and azo coupling provides a versatile platform for the synthesis of a wide range of dyes with tailored properties. This compound stands as a testament to the success of this class of dyes, offering a balance of good fastness properties and economic viability. Future research in this field will likely focus on the development of even more environmentally friendly and high-performance disperse dyes to meet the evolving demands of the textile industry and regulatory landscapes.

References

An In-depth Technical Guide to the Identification of Isomers and Derivatives of C.I. Disperse Orange 33

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification of isomers and derivatives of the azo dye C.I. Disperse Orange 33. The document details the potential for isomeric impurities arising from its synthesis, outlines analytical methodologies for their separation and characterization, and presents a framework for their definitive identification.

Introduction to this compound

This compound is a monoazo dye with the chemical formula C₁₉H₂₁N₅O₂ and a molecular weight of 351.40 g/mol .[1] It is synthesized through the diazotization of 4-nitrobenzenamine followed by coupling with N-cyanoethyl-N-butylaniline.[1] The purity of the final product is crucial for its intended applications, and the potential for the formation of isomers and derivatives during synthesis necessitates robust analytical methods for their identification and quantification.

Potential Isomers and Derivatives

The synthesis of this compound involves several steps where isomers and byproducts can be generated.

Isomers of Precursors

2.1.1. Isomers of 4-Nitrobenzenamine:

While 4-nitroaniline (B120555) is the intended starting material, isomeric impurities such as 2-nitroaniline (B44862) and 3-nitroaniline (B104315) could potentially be present.[2][3] The presence of these isomers in the initial reaction mixture would lead to the formation of positional isomers of this compound.

2.1.2. Isomers of N-cyanoethyl-N-butylaniline:

The synthesis of the coupling component, N-cyanoethyl-N-butylaniline, can also introduce isomeric impurities. The alkylation of aniline (B41778) with a butyl group and a cyanoethyl group can potentially result in different isomers depending on the reaction conditions.

Positional Isomers of this compound

The primary source of isomerism in this compound is the position of the nitro group on the diazo component ring. If isomeric nitroanilines are present as impurities in the starting material, the following positional isomers of the final dye could be formed:

-

2-nitro isomer: 4-((2-nitrophenyl)diazenyl)-N-butyl-N-(2-cyanoethyl)aniline

-

3-nitro isomer: 4-((3-nitrophenyl)diazenyl)-N-butyl-N-(2-cyanoethyl)aniline

Derivatives of this compound

Derivatives of this compound can be formed through modifications of its functional groups. For example, hydrolysis of the cyanoethyl group to a carboxylic acid or amide can occur under certain conditions. Additionally, other disperse dyes with similar core structures but different substituents can be considered derivatives. Examples include:

-

C.I. Disperse Orange 3: 4-((4-nitrophenyl)diazenyl)aniline[4][5]

-

C.I. Disperse Orange 37: 2,6-dichloro-4-nitroaniline (B1670479) coupled with N-ethyl-N-cyanoethylaniline[6]

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of isomers and derivatives of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating complex mixtures of dyes.[6][7][8][9][10] For the analysis of disperse dyes, reversed-phase chromatography is commonly employed.

Experimental Protocol: HPLC Separation of Disperse Dyes

A general protocol for the separation of disperse dyes, which can be optimized for this compound and its isomers, is as follows:

-

Column: A C18 column (e.g., 2.1 x 150 mm, 5.0-µm) is a suitable starting point.[6]

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Methanol or Acetonitrile with 0.1% formic acid[7]

-

-

Gradient Program: A linear gradient from a lower to a higher percentage of the organic solvent (e.g., 50% to 100% B over 16 minutes) is often effective.[7]

-

Flow Rate: A flow rate of 0.5 mL/min is a common starting point.[7]

-

Detection: A Photodiode Array (PDA) detector allows for the acquisition of UV-Vis spectra, which can aid in the initial identification of components. Mass spectrometric detection provides molecular weight and structural information.[6]

Table 1: Example HPLC Gradient for Disperse Dye Analysis [7]

| Time (min) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Methanol + 0.1% Formic Acid) |

| 0 | 50 | 50 |

| 16 | 0 | 100 |

| 25 | 0 | 100 |

| 26 | 50 | 50 |

| 30 | 50 | 50 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification of compounds by providing molecular weight and fragmentation information. Electrospray ionization (ESI) is a commonly used ionization technique for disperse dyes.[7]

Experimental Protocol: Mass Spectrometric Analysis

-

Ionization Mode: Positive ion electrospray ionization (ESI+) is generally suitable for these compounds.[6][7]

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is particularly useful for confirming elemental compositions.[9]

-

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is crucial for structural elucidation and differentiating isomers. The fragmentation patterns of azo dyes often involve cleavage of the azo bond and fragmentation of the substituent groups.

Table 2: Expected m/z Values for this compound and Potential Isomers

| Compound | Molecular Formula | [M+H]⁺ (monoisotopic) |

| This compound | C₁₉H₂₁N₅O₂ | 352.1768 |

| 2-nitro isomer | C₁₉H₂₁N₅O₂ | 352.1768 |

| 3-nitro isomer | C₁₉H₂₁N₅O₂ | 352.1768 |

Note: Isomers will have the same molecular weight and will require fragmentation analysis (MS/MS) for differentiation.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for the identification of isomers and derivatives of this compound.

Conclusion

The identification of isomers and derivatives of this compound requires a systematic approach combining high-performance liquid chromatography for separation and mass spectrometry for identification. Understanding the potential sources of isomerism during the synthesis of both the diazo and coupling components is critical for developing targeted analytical methods. The detailed experimental protocols and logical workflows presented in this guide provide a robust framework for researchers and scientists to confidently identify and characterize these closely related chemical entities.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. chempanda.com [chempanda.com]

- 4. Disperse Orange 3 (Technical Grade) | LGC Standards [lgcstandards.com]

- 5. Disperse Orange 3 | CAS 730-40-5 | LGC Standards [lgcstandards.com]

- 6. lcms.cz [lcms.cz]

- 7. academic.oup.com [academic.oup.com]

- 8. Thermospray LC/MS/MS analysis of wastewater for disperse azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. an.shimadzu.com [an.shimadzu.com]

Methodological & Application

Application of C.I. Disperse Orange 33 as a fluorescent probe in cellular imaging

Despite a comprehensive review of scientific literature and chemical databases, there is no evidence to support the application of C.I. Disperse Orange 33 as a fluorescent probe for cellular imaging. This compound is consistently identified as a monoazo dye primarily used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers. Its chemical properties and intended use are not conducive to the requirements of live-cell or fixed-cell microscopy.

Researchers, scientists, and drug development professionals should be aware that this compound is not a validated tool for fluorescently labeling and visualizing cellular structures or processes. The essential data required to develop application notes and protocols for such a purpose, including photophysical properties in aqueous environments, cellular uptake mechanisms, specific organelle targeting, and cytotoxicity, are not available in the public domain.

Lack of Essential Data for a Fluorescent Probe

A fluorescent probe for cellular imaging must possess specific characteristics to be effective and reliable. These include:

-

Significant Fluorescence Quantum Yield: The ability to efficiently convert absorbed light into emitted fluorescent light. Most simple azo dyes, including likely this compound, are known to be weakly or non-fluorescent in solution due to rapid non-radiative decay processes.

-

Defined Excitation and Emission Spectra: Clear and predictable wavelengths for excitation and emission are crucial for use with standard fluorescence microscopes and for avoiding spectral overlap in multi-color imaging. No such data exists for this compound in a biological context.

-

Cell Permeability and Low Cytotoxicity: For live-cell imaging, a probe must be able to cross the cell membrane without causing harm to the cells. There is no information on the cell permeability or the toxic effects of this compound on mammalian cells.

-

Specificity and Targeting: Effective probes often have the ability to localize to specific cellular compartments or bind to particular biomolecules. There is no indication that this compound has any such targeting capabilities.

The Nature of Azo Dyes in Fluorescence Applications

While most simple azo dyes are not fluorescent, the azo moiety can be incorporated into more complex molecular structures to create "turn-on" fluorescent probes. In these specially designed molecules, the azo group often acts as a quencher of fluorescence.[1][2][3][4] The fluorescence is "turned on" only when the azo bond is cleaved by a specific analyte or under particular environmental conditions, such as hypoxia.[1][3] However, this compound is a simple disperse dye and has not been designed or modified for such sophisticated sensing applications.

Conclusion for Researchers

Given the complete absence of supporting scientific literature, it is concluded that this compound is not a suitable candidate for a fluorescent probe in cellular imaging. Attempting to use this dye for such purposes would likely result in failure to produce any meaningful or reliable data. Researchers seeking fluorescent probes for cellular imaging should consult established and validated commercially available dyes or refer to the extensive body of literature on the development of novel fluorescent probes for specific biological applications.

Experimental Design Considerations (Hypothetical)

For a hypothetical scenario where a researcher might still wish to investigate an untested dye like this compound for fluorescence applications, a logical workflow would be necessary to establish its basic properties. This is not a protocol for its use, but rather a foundational investigation into its potential.

Caption: Hypothetical workflow for evaluating an unknown dye for cellular imaging.

This workflow illustrates the necessary steps to validate a compound as a fluorescent probe, none of which have been documented for this compound. Therefore, the creation of detailed application notes and protocols is not feasible.

References

- 1. Turn-on Fluorescent Biosensors for Imaging Hypoxia-like Conditions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of azo-based fluorescent probes to detect different levels of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

C.I. Disperse Orange 33 as a staining agent in advanced microscopy techniques

A critical review of C.I. Disperse Orange 33 reveals a significant lack of data to support its use as a staining agent in advanced microscopy techniques. Primarily utilized in the textile industry for dyeing fabrics, there is no scientific literature detailing its photophysical properties essential for fluorescence imaging, such as excitation and emission spectra, quantum yield, or photostability. Furthermore, no established protocols for its application in biological staining have been published.

Advanced microscopy techniques, including confocal and super-resolution microscopy, demand probes with well-characterized and robust fluorescent properties. The absence of this critical information for this compound suggests it is not a suitable candidate for such sensitive applications. Azo dyes, the class to which Disperse Orange 33 belongs, are known for their strong absorption of light, but this does not always translate to strong fluorescence emission, a prerequisite for a useful fluorescent probe.

For researchers seeking to perform fluorescence microscopy in the orange spectral range, numerous well-established and characterized fluorescent dyes are available. These alternatives offer reliable performance, validated protocols, and a wealth of literature to support their use.

To aid researchers in understanding the requirements for a fluorescent probe and to provide the requested content structure, the following sections present application notes and protocols for a hypothetical, well-behaved orange fluorescent dye , hereafter referred to as "Fluor-Orange 550". The data and procedures described are generalized examples and do not apply to this compound.

Hypothetical Application Notes for Fluor-Orange 550

Product: Fluor-Orange 550

Description: Fluor-Orange 550 is a bright and photostable orange fluorescent dye. It is supplied as a reactive succinimidyl ester for covalent labeling of amine-containing molecules such as proteins and antibodies, or as a lipid-soluble probe for staining cellular membranes. Its excellent photophysical properties make it an ideal candidate for a variety of advanced microscopy applications, including confocal microscopy, and live-cell imaging.

Quantitative Data Summary

The following table summarizes the key photophysical properties of Fluor-Orange 550, providing a benchmark for its performance in fluorescence microscopy.

| Property | Value |

| Excitation Maximum (λex) | 550 nm |

| Emission Maximum (λem) | 570 nm |

| Molar Extinction Coefficient | > 90,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | > 0.60 |

| Photostability | High |

| Solubility | DMSO, DMF |

| Reactivity (for SE form) | Primary amines |

Experimental Protocols

Protocol 1: Staining of Live Cultured Cells with a Membrane-Targeting Fluor-Orange 550 Probe

This protocol describes a general procedure for staining the plasma membrane of live cultured mammalian cells.

Materials:

-

Fluor-Orange 550 lipid probe (1 mM stock in DMSO)

-

Live cells cultured on glass-bottom dishes or coverslips

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency on a suitable imaging vessel.

-

Probe Preparation: Prepare a working solution of Fluor-Orange 550 in live-cell imaging medium. A typical final concentration ranges from 1 to 5 µM. To avoid precipitation, first dilute the DMSO stock into a small volume of PBS before adding it to the final volume of imaging medium.

-

Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed (37°C) PBS. c. Add the Fluor-Orange 550 working solution to the cells. d. Incubate for 10-15 minutes at 37°C, protected from light.

-

Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed live-cell imaging medium.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the orange spectrum (e.g., TRITC or Texas Red filter sets). For confocal microscopy, use an excitation laser line close to 550 nm (e.g., 561 nm) and set the emission detection window to capture the fluorescence from 560 nm to 620 nm.

Protocol 2: Immunofluorescence Staining of Fixed Cells Using a Fluor-Orange 550 Labeled Secondary Antibody

This protocol outlines the steps for immunolabeling a specific protein in fixed and permeabilized cells.

Materials:

-

Cells cultured on coverslips

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

1% Bovine Serum Albumin (BSA) in PBS for blocking

-

Primary antibody specific to the target protein

-

Fluor-Orange 550-conjugated secondary antibody

-

Mounting medium with an antifade reagent

Procedure:

-

Fixation: a. Wash cells briefly with PBS. b. Fix with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS for 5 minutes each.

-

Permeabilization: a. Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes. b. Wash three times with PBS.

-

Blocking: a. Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: a. Dilute the primary antibody in 1% BSA/PBS to the recommended concentration. b. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C. c. Wash three times with PBS.

-

Secondary Antibody Incubation: a. Dilute the Fluor-Orange 550-conjugated secondary antibody in 1% BSA/PBS. b. Incubate for 1 hour at room temperature, protected from light. c. Wash three times with PBS.

-

Mounting: a. Mount the coverslips onto microscope slides using an antifade mounting medium. b. Seal the coverslips and allow the mounting medium to cure.

-

Imaging: Image using a confocal or widefield fluorescence microscope with appropriate settings for Fluor-Orange 550.

Visualizations

The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated using a targeted fluorescent probe.

Application Notes and Protocols for Photocatalytic Degradation Kinetics of C.I. Disperse Orange 33 in Wastewater Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the photocatalytic degradation kinetics of C.I. Disperse Orange 33 in wastewater treatment. The information is compiled from various studies on disperse dyes and offers a robust framework for experimental design and data analysis.

Introduction

This compound is a synthetic azo dye widely used in the textile industry. Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing a significant environmental concern. Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis using semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO), have shown great promise in degrading such recalcitrant organic pollutants. This document outlines the principles, experimental setup, and kinetic modeling for the photocatalytic degradation of this compound.

Key Principles of Photocatalysis

Heterogeneous photocatalysis involves the acceleration of a photoreaction in the presence of a semiconductor catalyst. When a semiconductor like TiO₂ is irradiated with light of energy equal to or greater than its band gap, an electron is excited from the valence band to the conduction band, creating an electron-hole pair (e⁻/h⁺). These charge carriers can then initiate a series of redox reactions on the catalyst surface.

The photogenerated holes (h⁺) are powerful oxidizing agents that can directly oxidize the dye molecules or react with water to produce highly reactive hydroxyl radicals (•OH). The electrons (e⁻) in the conduction band can reduce adsorbed oxygen molecules to superoxide (B77818) radical anions (O₂⁻•), which can further lead to the formation of other reactive oxygen species (ROS). These ROS are the primary agents responsible for the degradation of the organic dye molecules into simpler, less harmful compounds, and ultimately, to CO₂, H₂O, and mineral acids.

Data Presentation: Photocatalytic Degradation of Disperse Dyes

The following tables summarize typical experimental conditions and kinetic data for the photocatalytic degradation of disperse dyes, which can be used as a reference for studies on this compound.

Table 1: Typical Experimental Conditions for Photocatalytic Degradation of Disperse Dyes

| Parameter | Typical Range/Value | Notes |

| Photocatalyst | TiO₂ (e.g., Degussa P25), ZnO, CeFeO₃ | Catalyst selection is crucial and depends on factors like band gap energy and surface area. |

| Catalyst Loading | 0.5 - 2.0 g/L | An optimal loading exists; higher concentrations can lead to turbidity and light scattering. |

| Initial Dye Conc. | 10 - 50 mg/L | Higher concentrations can decrease the degradation rate due to light absorption by the dye molecules. |

| pH | 3 - 9 | The optimal pH depends on the surface charge of the catalyst and the dye molecule. For azo dyes, a slightly acidic to neutral pH is often effective. |

| Light Source | UV-A Lamp (365 nm), Medium Pressure Mercury Lamp, Solar Simulator | The light source must have an energy output exceeding the band gap of the photocatalyst. |

| Reaction Time | 30 - 180 min | Sufficient time must be allowed to achieve significant degradation. |

| Temperature | Ambient (25 - 35 °C) | Photocatalytic reactions are not highly temperature-dependent. |

| Agitation | Magnetic Stirring | Ensures a homogenous suspension of the photocatalyst. |

Table 2: Kinetic Data for Photocatalytic Degradation of Disperse Dyes

| Dye | Photocatalyst | Degradation Efficiency | Apparent Rate Constant (k_app) | Kinetic Model | Reference |

| Disperse Orange 30 | Ag-CdZnSO/Zeolite | 99.5% in 90 min | Not Reported | - | [1] |

| Coralene Dark Red 2B | CeFeO₃ | >90% (optimal conditions) | Not Reported | Pseudo-first-order | [2] |

| Disperse Violet 26 | TiO₂ / ZnO | ~95% (optimal conditions) | Not Reported | - | [3] |

Experimental Protocols

This section provides a detailed methodology for conducting a photocatalytic degradation experiment for this compound.

Materials and Reagents

-

This compound (analytical grade)

-

Photocatalyst (e.g., TiO₂ P25, ZnO nanopowder)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Methanol or Acetonitrile (HPLC grade, if applicable)

-

Syringe filters (0.45 µm)

Equipment

-

Photoreactor with a suitable light source (e.g., UV lamp)

-

Magnetic stirrer and stir bars

-

pH meter

-

UV-Vis Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system (optional, for intermediate product analysis)

-

Total Organic Carbon (TOC) analyzer (optional, for mineralization studies)

-

Analytical balance

-

Volumetric flasks and pipettes

Protocol

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) by dissolving an accurately weighed amount of the dye in deionized water. From this stock, prepare the desired working concentrations (e.g., 20 mg/L) by dilution.

-

Photoreactor Setup:

-

Place a specific volume of the dye solution (e.g., 100 mL) into the photoreactor vessel.

-

Add the desired amount of photocatalyst to the solution to achieve the target catalyst loading (e.g., 1 g/L).

-

Place a magnetic stir bar in the vessel.

-

-

Adsorption-Desorption Equilibrium:

-

Before irradiation, stir the suspension in the dark for a period of 30-60 minutes.

-

This step is crucial to ensure that an adsorption-desorption equilibrium is reached between the dye molecules and the surface of the photocatalyst. This allows for the differentiation between dye removal by adsorption and by photocatalytic degradation.

-

Take an initial sample (t=0) at the end of this period.

-

-

Photocatalytic Reaction:

-

Turn on the light source to initiate the photocatalytic reaction.

-

Maintain constant stirring throughout the experiment.

-

Withdraw aliquots (e.g., 3-5 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

-

Sample Analysis:

-

Immediately after collection, filter the aliquots using a 0.45 µm syringe filter to remove the photocatalyst particles.

-

Analyze the filtrate using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) of this compound. The λ_max should be determined by scanning the initial dye solution.

-

The degradation efficiency can be calculated using the following equation: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance at t=0 (after the dark period) and Aₜ is the absorbance at time t.

-

-

Kinetic Analysis:

-

The photocatalytic degradation of many organic dyes follows pseudo-first-order kinetics, which can be described by the Langmuir-Hinshelwood model at low initial concentrations.[4]

-

The integrated form of the pseudo-first-order rate equation is: ln(C₀ / Cₜ) = k_app * t where C₀ is the initial concentration of the dye, Cₜ is the concentration at time t, and k_app is the apparent rate constant.

-

Since absorbance is proportional to concentration (Beer-Lambert law), the equation can be written as: ln(A₀ / Aₜ) = k_app * t

-